4-iodo-1-(4-methoxyphenyl)-1H-pyrazole
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Description
Scientific Research Applications
Structural and Spectroscopic Analysis
4-Iodo-1-(4-methoxyphenyl)-1H-pyrazole and its derivatives have been extensively studied for their structural and spectroscopic properties. For instance, the analysis of NH-pyrazoles, closely related to the compound , reveals insights into their crystal structures and tautomerism in solution and solid states, facilitated by hydrogen bonding and NMR spectroscopy (Cornago et al., 2009). Similarly, the synthesis of various pyrazole derivatives, including those with a 4-methoxyphenyl group, has been investigated, focusing on their chemical properties and potential interactions with biological targets (Fedotov et al., 2022).
Chemical Synthesis and Modification
The chemical synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles, which are structurally similar to 4-iodo-1-(4-methoxyphenyl)-1H-pyrazole, has been explored. This includes studies on their reaction mechanisms, characterization by NMR spectroscopy, and theoretical calculations for understanding their tautomers and conformers (Levai et al., 2007). The synthesis and nonlinear optical properties of pyrazole derivatives have also been reported, highlighting their potential applications in optical technologies (Tamer et al., 2015).
Biological and Pharmacological Potential
Research has delved into the biological and pharmacological potential of pyrazole derivatives. For example, a study on dehydrozingerone-based pyrazoles, related to the 4-iodo-1-(4-methoxyphenyl)-1H-pyrazole, has demonstrated significant anticancer activity, underscoring their potential in medical applications (Ratković et al., 2016).
Corrosion Inhibition and Materials Science
In the field of materials science, pyrazole derivatives have been studied for their role in corrosion protection. For instance, the study of carbohydrazide-pyrazole compounds on mild steel in acidic solutions highlights their effectiveness as corrosion inhibitors, a key aspect in industrial applications (Paul et al., 2020).
Molecular Conformation and Hydrogen Bonding
Further research has been conducted on the molecular conformation and hydrogen bonding of pyrazole derivatives, including those with 4-methoxyphenyl groups. These studies provide valuable insights into the molecular structures and interactions of these compounds, which are crucial for understanding their properties and potential applications in various scientific fields (Asma et al., 2018).
properties
IUPAC Name |
4-iodo-1-(4-methoxyphenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMMMLUYCNZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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